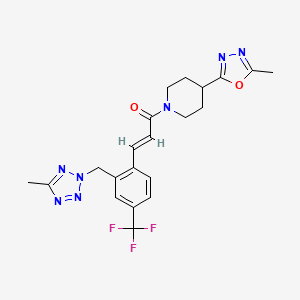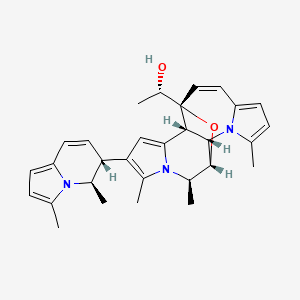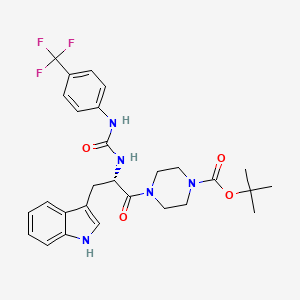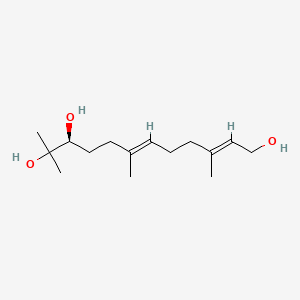
(-)-10,11-Dihydroxyfarnesol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-10,11-Dihydroxyfarnesol is a naturally occurring organic compound belonging to the class of sesquiterpenes. It is characterized by the presence of two hydroxyl groups at the 10th and 11th positions of the farnesol backbone. This compound is of significant interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-10,11-Dihydroxyfarnesol typically involves the hydroxylation of farnesol. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the dihydroxy derivative.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation using genetically engineered microorganisms. These microorganisms are designed to express enzymes that catalyze the hydroxylation of farnesol, providing a more sustainable and efficient production method compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(-)-10,11-Dihydroxyfarnesol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydrofarnesol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 10,11-diketofarnesol.
Reduction: Formation of dihydrofarnesol.
Substitution: Formation of halogenated farnesol derivatives.
Aplicaciones Científicas De Investigación
(-)-10,11-Dihydroxyfarnesol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (-)-10,11-Dihydroxyfarnesol involves its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Farnesol: The parent compound, lacking the hydroxyl groups at the 10th and 11th positions.
10-Hydroxyfarnesol: A mono-hydroxylated derivative.
11-Hydroxyfarnesol: Another mono-hydroxylated derivative.
Uniqueness
(-)-10,11-Dihydroxyfarnesol is unique due to the presence of two hydroxyl groups, which confer distinct chemical and biological properties. This dual hydroxylation enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H28O3 |
|---|---|
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
(2E,6E,10S)-3,7,11-trimethyldodeca-2,6-diene-1,10,11-triol |
InChI |
InChI=1S/C15H28O3/c1-12(6-5-7-13(2)10-11-16)8-9-14(17)15(3,4)18/h6,10,14,16-18H,5,7-9,11H2,1-4H3/b12-6+,13-10+/t14-/m0/s1 |
Clave InChI |
IXWNWWMHOFVJGN-SCGYNDOXSA-N |
SMILES isomérico |
C/C(=C\CC/C(=C/CO)/C)/CC[C@@H](C(C)(C)O)O |
SMILES canónico |
CC(=CCCC(=CCO)C)CCC(C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


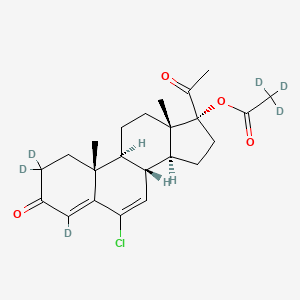
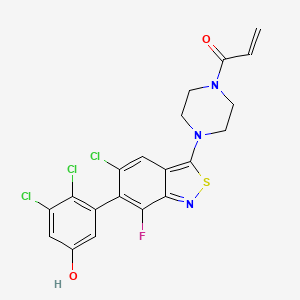
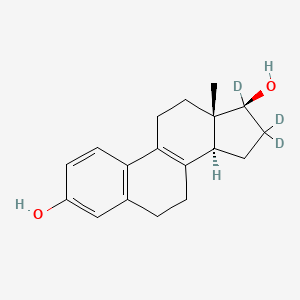
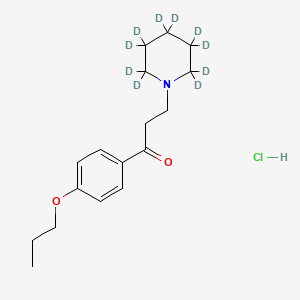
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)

![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
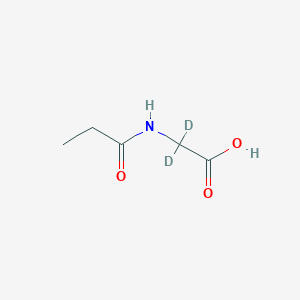
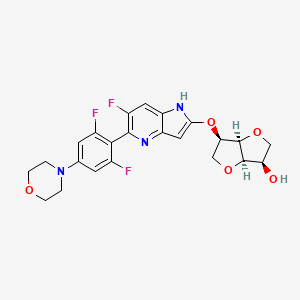
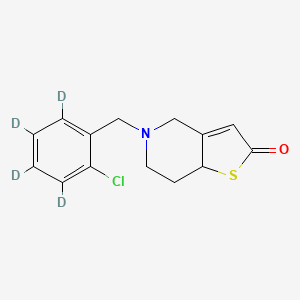
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
